Cas no 2228379-62-0 (2-azido-2-4-(propan-2-yloxy)phenylethan-1-ol)

2-Azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a versatile intermediate in organic synthesis, featuring both an azido functional group and a hydroxyl group, which enable selective modifications for applications in pharmaceuticals, materials science, and click chemistry. The presence of the isopropoxy phenyl moiety enhances solubility in organic solvents, facilitating further derivatization. The azide group allows for efficient participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for bioconjugation and polymer chemistry. Its well-defined reactivity and stability under standard conditions make it a reliable building block for constructing complex molecular architectures. This compound is particularly useful in medicinal chemistry for the development of targeted drug delivery systems and bioactive probes.
2-azido-2-4-(propan-2-yloxy)phenylethan-1-ol structure
2228379-62-0 structure
商品名:2-azido-2-4-(propan-2-yloxy)phenylethan-1-ol
CAS番号:2228379-62-0
MF:C11H15N3O2
メガワット:221.255702257156
CID:5999036
PubChem ID:165713968

2-azido-2-4-(propan-2-yloxy)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-azido-2-4-(propan-2-yloxy)phenylethan-1-ol
    • 2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
    • EN300-1791393
    • 2228379-62-0
    • インチ: 1S/C11H15N3O2/c1-8(2)16-10-5-3-9(4-6-10)11(7-15)13-14-12/h3-6,8,11,15H,7H2,1-2H3
    • InChIKey: VGLQNMYWXVSAAQ-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(=CC=1)C(CO)N=[N+]=[N-])C(C)C

計算された属性

  • せいみつぶんしりょう: 221.116426730g/mol
  • どういたいしつりょう: 221.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 43.8Ų

2-azido-2-4-(propan-2-yloxy)phenylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1791393-5g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
5g
$2277.0 2023-09-19
Enamine
EN300-1791393-0.05g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
0.05g
$660.0 2023-09-19
Enamine
EN300-1791393-1.0g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
1g
$785.0 2023-06-02
Enamine
EN300-1791393-5.0g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
5g
$2277.0 2023-06-02
Enamine
EN300-1791393-0.1g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
0.1g
$691.0 2023-09-19
Enamine
EN300-1791393-2.5g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
2.5g
$1539.0 2023-09-19
Enamine
EN300-1791393-0.5g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
0.5g
$754.0 2023-09-19
Enamine
EN300-1791393-10.0g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
10g
$3376.0 2023-06-02
Enamine
EN300-1791393-0.25g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
0.25g
$723.0 2023-09-19
Enamine
EN300-1791393-1g
2-azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
2228379-62-0
1g
$785.0 2023-09-19

2-azido-2-4-(propan-2-yloxy)phenylethan-1-ol 関連文献

2-azido-2-4-(propan-2-yloxy)phenylethan-1-olに関する追加情報

2-Azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol: A Comprehensive Overview

The compound 2-Azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol (CAS No. 2228379-62-0) is a versatile organic molecule with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines an azide group (-N3) with a phenolic ether moiety, making it a valuable building block for various chemical transformations. The azide group is particularly notable for its reactivity in click chemistry reactions, such as the Huisgen cycloaddition, which has revolutionized the way chemists construct complex molecules with high precision.

Recent advancements in synthetic methodologies have further highlighted the potential of 2-Azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol in drug discovery and materials engineering. For instance, researchers have utilized this compound as a precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties. The phenolic ether group in the molecule provides additional functional diversity, enabling chemists to explore a wide range of substitution and coupling reactions. This dual functionality makes the compound an attractive candidate for designing multifunctional materials, such as stimuli-responsive polymers and advanced drug delivery systems.

The synthesis of CAS No. 2228379-62-0 typically involves a multi-step process that combines nucleophilic substitution and oxidation reactions. Recent studies have optimized these steps to improve yield and purity, leveraging modern catalytic systems and green chemistry principles. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of constructing the phenolic ether moiety. Such advancements not only make the synthesis more environmentally friendly but also pave the way for large-scale production of this compound for industrial applications.

In terms of applications, 2-Azido-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol has found significant utility in click chemistry-based drug design. The azide group serves as a reactive handle for forming covalent bonds with alkyne-containing molecules, enabling the creation of diverse heterocyclic structures with potential therapeutic value. Recent research has demonstrated its use in synthesizing small-molecule inhibitors targeting key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. These findings underscore the importance of this compound in advancing precision medicine.

Beyond medicinal chemistry, CAS No. 2228379-62-0 has also been explored in materials science for its potential in creating advanced polymers and coatings. The azide group's reactivity allows for the incorporation of this compound into polymer networks via click chemistry, resulting in materials with tailored mechanical and thermal properties. For instance, recent studies have reported its use in developing self-healing polymers that can repair damage under specific conditions, opening new avenues for sustainable materials development.

From a structural perspective, [4-(propan-2-yloxy)phenyl] is a key feature of this compound that contributes to its stability and reactivity. The propanol group attached to the phenyl ring provides steric bulk, which can influence both the molecule's solubility and its ability to participate in specific chemical transformations. This structural characteristic has been exploited in recent studies to design more efficient catalysts for organic reactions, further highlighting the compound's versatility.

In conclusion, CAS No. 22837961, commonly referred to as [4-(propanoyloxy)phenyl]ethanol, is a multifaceted organic compound with wide-ranging applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to push the boundaries of chemical synthesis and material innovation. As ongoing research continues to uncover new potentials for this compound, its role in advancing science and technology is set to grow even further.

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